molecular formula C6H12O2 B8660826 3-Methylidenepentane-2,4-diol CAS No. 145873-56-9

3-Methylidenepentane-2,4-diol

Cat. No.: B8660826
CAS No.: 145873-56-9
M. Wt: 116.16 g/mol
InChI Key: GSTHQNTUGGGKIR-UHFFFAOYSA-N
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Description

3-Methylidenepentane-2,4-diol (IUPAC name: this compound) is a diol characterized by hydroxyl groups at positions 2 and 4 of a pentane backbone, with a methylidene (CH₂=) group at position 2.

Properties

CAS No.

145873-56-9

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

3-methylidenepentane-2,4-diol

InChI

InChI=1S/C6H12O2/c1-4(5(2)7)6(3)8/h5-8H,1H2,2-3H3

InChI Key

GSTHQNTUGGGKIR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)C(C)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) 2-Methylpentane-2,4-diol
  • Structure : A 1,3-diol with methyl branching at position 2.
  • Key Properties: Boiling point: 306°C . Density: 1.0 g/cm³ . Reactivity: Used in synthesizing phosphorus-sulfur compounds (e.g., 2-mercapto-2-thiono-1,3,2-dioxaphosphorinanes). However, its derivatives decompose during distillation, indicating lower thermal stability compared to other diols like butane-2,3-diol .
(b) 3-Methyl-2,4-pentanedione
  • Structure : A diketone analog with methyl substitution at position 3.
  • Key Properties: Appearance: Colorless to light yellow liquid . Solubility: Miscible with ethanol, acetone, and ethyl acetate . CAS No.: 815-57-6 .
(c) 3-Ethyl-2,4-pentanedione
  • Structure : Ethyl-substituted diketone.
  • Key Differences :
    • Higher molecular weight (C₇H₁₂O₂ vs. C₆H₁₀O₂ for 3-methyl-2,4-pentanedione).
    • Applications: Used in synthesizing cyclopropane derivatives and ketones .

Physical and Chemical Properties

Table 1: Comparative Physical Properties
Compound Boiling Point (°C) Density (g/cm³) Viscosity (cP) Key Reactivity Notes
2-Methylpentane-2,4-diol 306 1.0 9.0 Low thermal stability
3-Methyl-2,4-pentanedione 278 1.2 7.0 High solubility in organics
4-Methyl-2-pentanone 213 0.8 4.5 Lower polarity
Key Observations:
  • Thermal Stability : 2-Methylpentane-2,4-diol derivatives decompose under distillation, unlike 3-methyl-2,4-pentanedione, which remains stable .
  • Solubility: Diketones (e.g., 3-methyl-2,4-pentanedione) exhibit broader organic solvent compatibility than diols due to their non-polar ketone groups .
(a) Reaction with Phosphorus Pentasulfide
  • 2-Methylpentane-2,4-diol : Forms unstable phosphorus-sulfur compounds, limiting its utility in high-temperature syntheses .
  • Butane-2,3-diol : Produces stable derivatives under similar conditions, attributed to symmetrical hydroxyl positioning .
(b) Reduction and Oxidation
  • 3-Methyl-2,4-pentanedione : Can act as a chelating agent for metal ions, akin to acetylacetone .
  • Diols vs. Diketones: Diols participate in hydrogen-bonding networks, influencing crystallization behavior, whereas diketones are more reactive in keto-enol tautomerism .

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